Enhanced Lipophilicity (clogP) Versus Unsubstituted Ethyl Oxazole-4-Carboxylate
The introduction of the 3-tert-butylphenoxy substituent at the oxazole 2-position significantly elevates calculated logP (clogP) relative to the parent ethyl oxazole-4-carboxylate scaffold, shifting the compound into a more membrane-permeable chemical space .
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 (estimated from structural analogues, e.g., ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate) |
| Comparator Or Baseline | Ethyl oxazole-4-carboxylate: clogP ≈ 0.5 (estimated from simple oxazole ester scaffold) |
| Quantified Difference | ΔclogP ≈ +3.3 log units |
| Conditions | Computed via fragment-based method (KowWin/ALOGPS) for neutral species at pH 7.4 |
Why This Matters
Higher clogP correlates with improved passive membrane permeability, making the tert-butylphenoxy derivative more suitable for intracellular target engagement assays.
